

Application Notes and Protocols: Synthesis and SAR Studies of 2-Bromolysergic Acid Derivatives

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Compound of Interest

Compound Name: 2-Bromolysergic Acid

Cat. No.: B15290456

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of **2-Bromolysergic Acid** derivatives and their structure-activity relationship (SAR) studies, with a focus on their interaction with serotonin receptors. The provided protocols and data are intended to guide researchers in the development and evaluation of novel therapeutic agents based on the ergoline scaffold.

Introduction

Lysergic acid diethylamide (LSD) is a potent psychedelic compound that acts primarily as a serotonin 5-HT_{2A} receptor agonist. Modification of the LSD scaffold has been a key strategy in the development of new chemical entities with altered pharmacological profiles. Bromination at the 2-position of the lysergic acid core to produce **2-Bromolysergic Acid** Diethylamide (2-Br-LSD, also known as BOL-148) has been shown to significantly attenuate or eliminate the hallucinogenic effects associated with LSD while retaining affinity for serotonin receptors.^{[1][2]} This has led to the investigation of 2-Br-LSD and its derivatives for various therapeutic applications, including the treatment of cluster headaches and mood disorders.^{[1][3]}

These notes will detail the synthetic routes to **2-Bromolysergic Acid** derivatives and provide protocols for their pharmacological evaluation, offering a framework for systematic SAR studies.

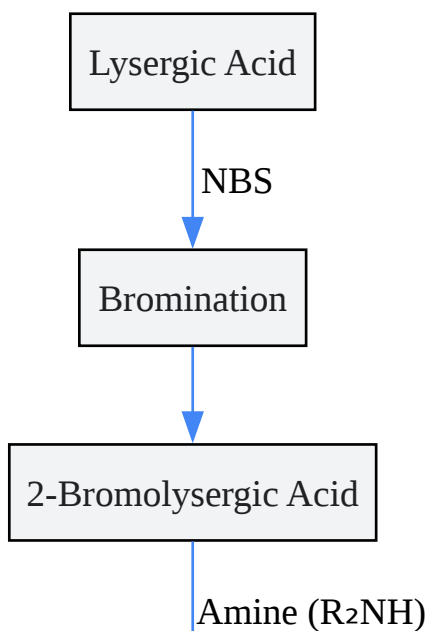
Synthesis of 2-Bromolysergic Acid Derivatives

The synthesis of **2-Bromolysergic Acid** derivatives can be approached through several routes, most commonly starting from lysergic acid, lysergic acid diethylamide (LSD), or methylergometrine.^{[4][5]} A key step in the synthesis is the regioselective bromination of the indole nucleus at the 2-position, typically achieved using N-bromosuccinimide (NBS).

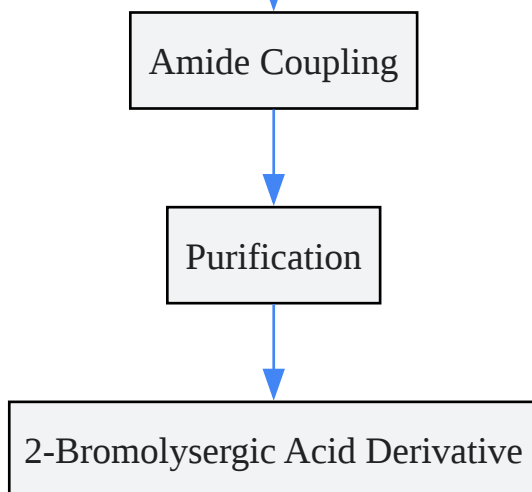
General Synthetic Workflow

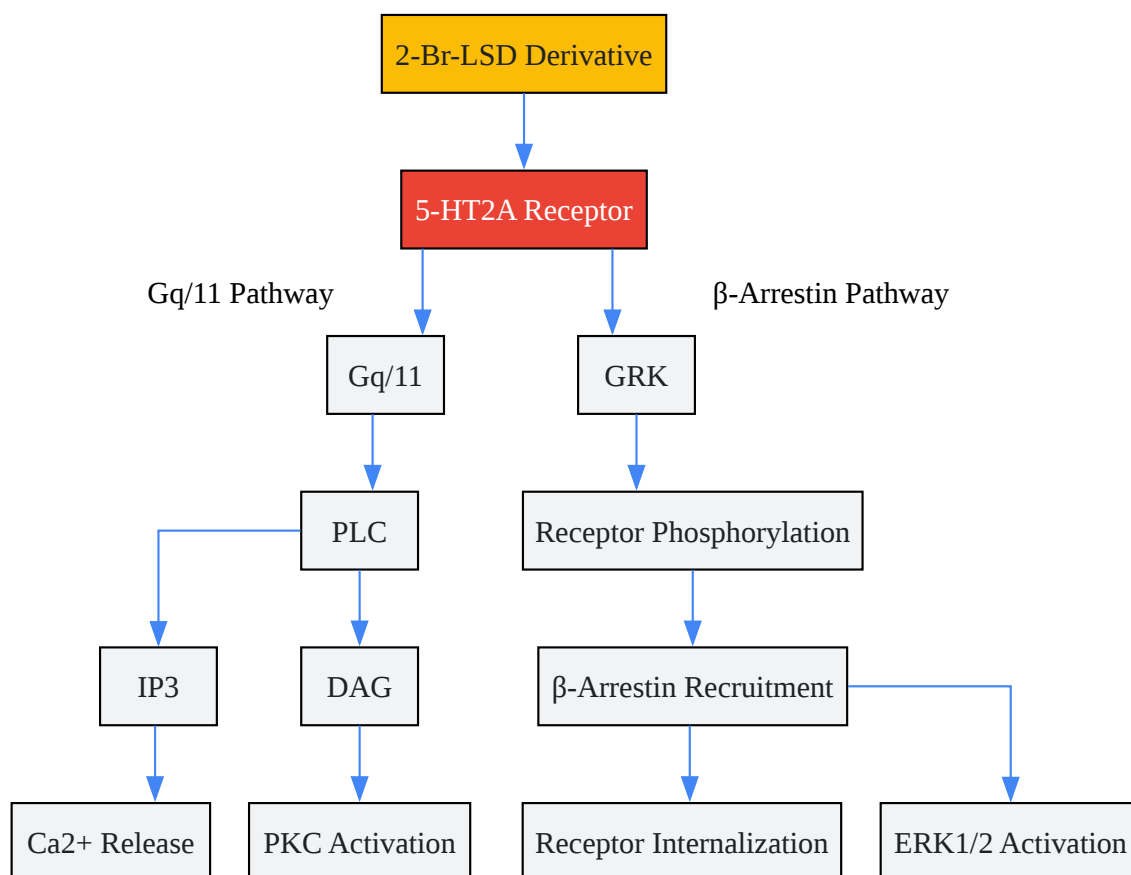
The overall synthetic strategy generally involves two main stages: the synthesis of the **2-Bromolysergic Acid** core followed by the amidation to introduce various amine functionalities for SAR studies.

Stage 1: Synthesis of 2-Bromolysergic Acid



Stage 2: Amidation for SAR





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